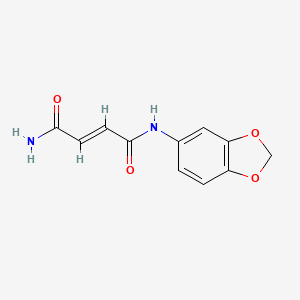

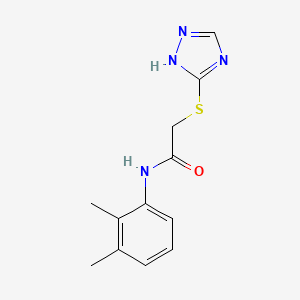

![molecular formula C14H26N2O3S B5542759 3,3-二甲基-1-{[1-(甲基磺酰基)-3-哌啶基]羰基}哌啶](/img/structure/B5542759.png)

3,3-二甲基-1-{[1-(甲基磺酰基)-3-哌啶基]羰基}哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to 3,3-dimethyl-1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperidine typically involves multi-step reactions that incorporate functionalization and protection strategies to achieve the desired molecular architecture. Techniques like Mannich-type reactions provide a pathway to highly functionalized piperidines, demonstrating the versatility of synthetic approaches in obtaining complex piperidine derivatives (Khan, Parvin, & Choudhury, 2008).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of piperidine rings, which often adopt chair conformations, and sulfonyl groups, providing a distorted tetrahedral geometry around sulfur atoms. These structural features are pivotal for the compound's interactions and reactivity. X-ray crystallography confirms these conformations, offering insights into the arrangement of atoms and the spatial orientation of functional groups in the crystalline state (Naveen et al., 2015).

Chemical Reactions and Properties

Chemical properties of 3,3-dimethyl-1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperidine derivatives are influenced by the functional groups attached to the piperidine nucleus. These compounds participate in a range of chemical reactions, including nucleophilic substitutions and additions, facilitated by the electron-withdrawing effects of the sulfonyl groups. The presence of these groups enhances the molecule's reactivity towards various nucleophiles and electrophiles, allowing for the synthesis of a plethora of biologically active and chemically interesting derivatives (Khalid et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are determined by their molecular structure. The presence of sulfonyl and carbonyl groups tends to increase polarity, affecting solubility in various solvents. The chair conformation of the piperidine ring influences the molecule's physical stability and packing in the solid state, as evidenced by crystallographic studies (Khan et al., 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are significantly impacted by the molecular structure. The steric and electronic effects of the dimethyl, methylsulfonyl, and carbonyl groups on the piperidine rings play a critical role in determining the molecule’s chemical behavior. These groups modulate the nucleophilic and electrophilic properties of the molecule, facilitating a variety of chemical transformations that can be exploited in synthetic chemistry (Zukerman-Schpector et al., 2008).

科学研究应用

代谢途径和酶促相互作用

一个重要的研究领域涉及相关化合物的代谢途径的研究,重点是它们在人肝微粒体中的氧化代谢。例如,对新型抗抑郁药 Lu AA21004 的研究揭示了其代谢为各种代谢物,包括 4-羟基苯基代谢物、亚砜和苄醇,最终氧化为相应的苯甲酸。这些代谢转化是由特定的细胞色素 P450 酶催化的,其中 CYP2D6 在苄醇的形成中起着关键作用。这项研究强调了酶促相互作用在药物化合物的代谢命运中的重要性 (Hvenegaard 等人,2012)。

功能化衍生物的合成和表征

研究还集中在哌啶化合物的功能化衍生物的合成和表征上。例如,通过多组分反应制备高度功能化的哌啶证明了哌啶衍生物在有机合成中的多功能性。这些反应促进了具有潜在生物活性的化合物的形成,突出了哌啶基结构的化学多样性和实用性 (Khan 等人,2008)。

生物活性筛选

5-取代的 1,3,4-恶二唑-2-基-4-(哌啶-1-基磺酰基)苄基硫醚的合成例证了探索哌啶衍生物的生物活性。这些化合物已合成并针对丁酰胆碱酯酶 (BChE) 酶进行筛选,分子对接研究提供了它们作为 BChE 抑制剂的潜力的见解。这项研究突出了有机合成、生物筛选和计算化学在寻找新治疗剂中的交叉 (Khalid 等人,2016)。

未来方向

属性

IUPAC Name |

(3,3-dimethylpiperidin-1-yl)-(1-methylsulfonylpiperidin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3S/c1-14(2)7-5-8-15(11-14)13(17)12-6-4-9-16(10-12)20(3,18)19/h12H,4-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXHCGWGONWYDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)C2CCCN(C2)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,3-Dimethylpiperidin-1-yl)[1-(methylsulfonyl)piperidin-3-yl]methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

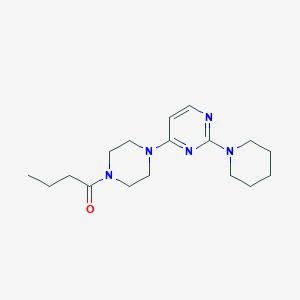

![6-methyl-2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5542691.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B5542698.png)

![(1R*,5R*)-6-methyl-3-(4-phenoxybutanoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542704.png)

![5,6-dimethyl-4-[(2-phenylethyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5542727.png)

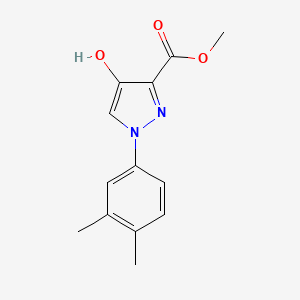

![5,6-dimethyl-2-[(4-methyl-1-piperidinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5542748.png)

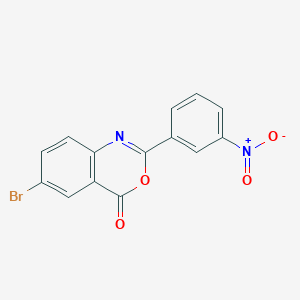

![2-(3-fluorophenyl)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]azepane](/img/structure/B5542760.png)

![N-[(3S*,4R*)-1-(1-isoquinolinyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542780.png)